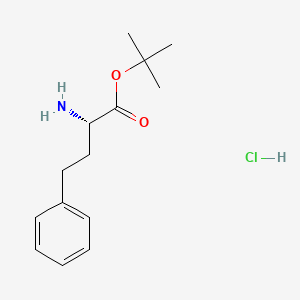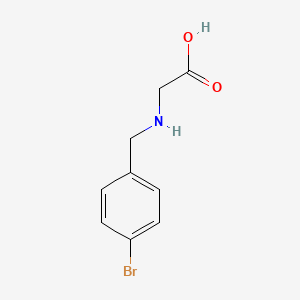
4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a propoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position . The exact structure analysis is not available in the retrieved resources .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a boiling point of 73 °C at 15 mmHg, a density of 0.912 g/mL at 25 °C, and a refractive index (n20/D) of 1.409 .科学的研究の応用
Synthesis and Structural Characterization
Synthesis of Boric Acid Ester Intermediates
The compound has been utilized in the synthesis of boric acid ester intermediates, where its structural characteristics were confirmed through various spectroscopic methods and single crystal X-ray diffraction. These intermediates are pivotal in developing molecules with specific physicochemical properties, as demonstrated by studies on the synthesis, crystal structure, and DFT analysis of related boric acid esters (Huang et al., 2021).
Coordination Polymers
The compound's role extends to the formation of coordination polymers, as illustrated by the synthesis of a two-dimensional coordination polymer involving Cobalt(II) and an extended dipyridyl ligand. This application underscores its utility in materials science for creating structures with potentially novel properties (Al-Fayaad et al., 2020).
Analytical and Materials Science Applications
Fluorescent Probes
The compound has been explored as a building block for developing fluorescent probes, offering a pathway for detecting specific substances or ions. The synthesis of Schiff base substituents to enhance deboration reactions for hydrogen peroxide vapor detection is a notable example, highlighting its potential in creating sensitive analytical tools (Fu et al., 2016).
Electron Transport Materials
It also finds application in the synthesis of electron transport materials, demonstrating its relevance in the field of organic electronics. The efficient and practical synthesis of key intermediates for electron transport material showcases its importance in developing components for electronic devices (Xiangdong et al., 2017).
作用機序
Target of Action
Similar compounds, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes . Borylation is a process that introduces a boron atom into a molecule, which can significantly alter its chemical properties and reactivity.
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as arenes) through a process called borylation . This process involves the transfer of a boron atom from the boron-containing compound to the target molecule, resulting in a new bond formation.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-9-17-12-7-8-16-10-11(12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKCQXQKMPQOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744916 |
Source


|
| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1351994-80-3 |
Source


|
| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

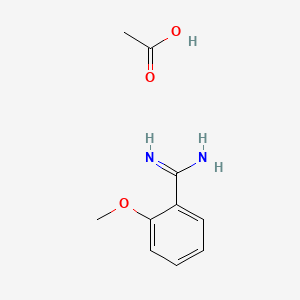
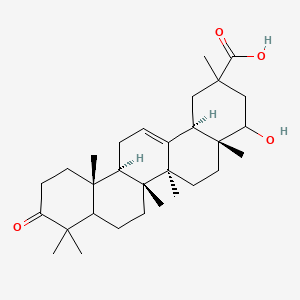
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
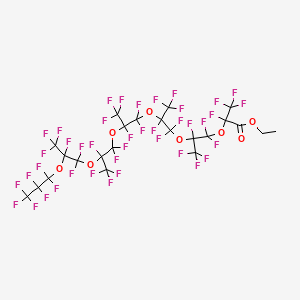
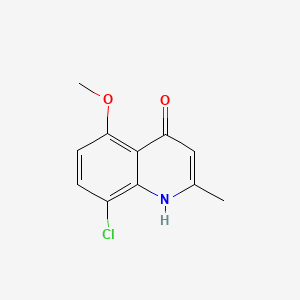



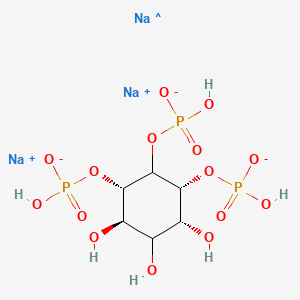

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
